molecular formula C15H12Br2N2O B13798745 2,6-dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

2,6-dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13798745
M. Wt: 396.08 g/mol
InChI Key: RBZKWCMJLLQPJK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H12Br2N2O. It is known for its unique molecular structure, which includes a benzoxazole ring fused with an aniline moiety, and two bromine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline typically involves the bromination of 4-(5-ethyl-1,3-benzoxazol-2-yl)aniline. The process begins with the preparation of 4-(5-ethyl-1,3-benzoxazol-2-yl)aniline, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
  • 2,4-Dibromo-6-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

2,6-dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Br2N2O/c1-2-8-3-4-13-12(5-8)19-15(20-13)9-6-10(16)14(18)11(17)7-9/h3-7H,2,18H2,1H3

InChI Key

RBZKWCMJLLQPJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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